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Compound of Interest

Compound Name: BMS-466442

Cat. No.: B12401933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

BMS-466442, a potent and selective inhibitor of the alanine-serine-cysteine transporter 1 (asc-

1), also known as Solute Carrier Family 7 Member 10 (SLC7A10). BMS-466442 has been

investigated for its potential role in modulating N-methyl-D-aspartate (NMDA) receptor activity,

with initial therapeutic interest in schizophrenia.[1][2] This document synthesizes the available

quantitative data, details key experimental methodologies, and visualizes the compound's

mechanism of action and experimental workflows.

Core Compound Characteristics
BMS-466442 is a small molecule inhibitor that has demonstrated high potency and selectivity

for the asc-1 transporter in various preclinical models.[3] However, it is important to note that

the compound has been reported as unsuitable for in vivo studies, a critical consideration for its

therapeutic development.

Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of BMS-
466442.

Table 1: In Vitro Potency of BMS-466442
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Assay System Target Parameter Value (nM) Reference

Rat Primary

Cortical Cultures
asc-1 IC50 20

HEK cells

expressing asc-1
asc-1 IC50 37

Human asc-1

expressing cells
asc-1 IC50 36.8 ± 11.6 [3]

Primary Cultures asc-1 IC50 19.7 ± 6.7 [3]

Rat Brain

Synaptosomes

[3H] D-serine

uptake
IC50 400 [3]

Unknown

System
asc-1 IC50 11 [3]

Table 2: Selectivity Profile of BMS-466442

Transporter Selectivity vs. asc-1 Reference

LAT-2 >1000-fold

ASCT-2 >1000-fold

Over 40 other transporters IC50s >10 µM [4]

Mechanism of Action: Inhibition of asc-1
BMS-466442 acts as a competitive inhibitor at the orthosteric site of the asc-1 transporter.[1]

This transporter is responsible for the exchange of neutral amino acids, including D-serine,

glycine, alanine, and cysteine, across the cell membrane. By blocking asc-1, BMS-466442 is

hypothesized to increase the synaptic concentrations of the NMDA receptor co-agonists D-

serine and glycine.[2] This, in turn, would enhance NMDA receptor activation without direct

receptor agonism. Computational modeling and site-directed mutagenesis studies have been

instrumental in elucidating this binding mechanism.[1]
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Mechanism of Action of BMS-466442
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Caption: BMS-466442 competitively inhibits the asc-1 transporter, increasing extracellular D-

serine and glycine.

Key Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, this

section outlines the methodologies for key experiments based on published literature.

[3H] D-Serine Uptake Assay
This assay is fundamental to quantifying the inhibitory activity of BMS-466442 on the asc-1

transporter.
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Objective: To measure the inhibition of D-serine uptake into cells or synaptosomes by BMS-
466442.

General Procedure:

Cell/Synaptosome Preparation:

HEK293 cells stably expressing the human asc-1 transporter or primary cortical

neurons/rat brain synaptosomes are cultured and prepared.

Incubation with Inhibitor:

A concentration range of BMS-466442 is pre-incubated with the prepared cells or

synaptosomes in a suitable buffer (e.g., Krebs-Ringer-HEPES).

Initiation of Uptake:

The uptake reaction is initiated by adding a solution containing a fixed concentration of

[3H] D-serine.

Termination of Uptake:

After a defined incubation period, the uptake is terminated by rapid washing with ice-cold

buffer to remove extracellular radiolabel.

Quantification:

The cells or synaptosomes are lysed, and the intracellular radioactivity is measured using

a scintillation counter.

Data Analysis:

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal

dose-response curve.
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Workflow for [3H] D-Serine Uptake Assay
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Caption: Generalized workflow for determining the IC50 of BMS-466442 using a radiolabeled

D-serine uptake assay.

Site-Directed Mutagenesis
Site-directed mutagenesis studies were crucial in identifying the specific amino acid residues of

the asc-1 transporter that interact with BMS-466442.

Objective: To identify key amino acid residues in the asc-1 binding pocket for BMS-466442.

General Procedure:

Homology Modeling:

A homology model of the human asc-1 transporter is generated to predict the putative

binding site of BMS-466442.

Mutant Design:

Based on the model, key residues suspected of interacting with the compound are

selected for mutation (e.g., Tyrosine to Alanine).

Mutagenesis:

The asc-1 expression vector is subjected to site-directed mutagenesis to introduce the

desired amino acid substitutions.

Transfection and Expression:

The wild-type and mutant asc-1 constructs are transfected into a suitable cell line (e.g.,

HEK293).

Functional Assay:

The inhibitory effect of BMS-466442 on D-serine uptake is assessed in cells expressing

the wild-type and mutant transporters using the assay described above.

Data Analysis:
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A significant increase in the IC50 value for a mutant compared to the wild-type indicates

that the mutated residue is important for inhibitor binding. Studies have identified Y333

and Y396 as key residues in the binding of BMS-466442.[1]
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Logical Flow of Site-Directed Mutagenesis Study
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Caption: Workflow for identifying key binding residues of BMS-466442 on the asc-1 transporter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12401933?utm_src=pdf-body-img
https://www.benchchem.com/product/b12401933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Suitability
A significant aspect of the preclinical profile of BMS-466442 is its reported unsuitability for in

vivo studies. The specific reasons for this limitation are not extensively detailed in the public

domain but could be attributed to a number of factors including poor pharmacokinetic

properties (e.g., low bioavailability, rapid metabolism) or off-target toxicity identified in early

animal studies. This characteristic has likely limited its progression into later-stage preclinical

and clinical development.

Summary and Conclusion
BMS-466442 is a well-characterized, potent, and selective in vitro inhibitor of the asc-1

(SLC7A10) transporter. Its mechanism of action, involving competitive inhibition at the

orthosteric site and interaction with key tyrosine residues, is well-supported by experimental

data. While it serves as a valuable research tool for studying the function of the asc-1

transporter, its unsuitability for in vivo applications has precluded its development as a

therapeutic agent. This technical guide provides a consolidated resource for researchers

interested in the preclinical science of BMS-466442 and the broader field of asc-1 transporter

modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. BMS-466442 - Wikipedia [en.wikipedia.org]

3. medchemexpress.com [medchemexpress.com]

4. caymanchem.com [caymanchem.com]

To cite this document: BenchChem. [Preclinical Profile of BMS-466442: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401933#preclinical-studies-of-bms-466442]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12401933?utm_src=pdf-body
https://www.benchchem.com/product/b12401933?utm_src=pdf-body
https://www.benchchem.com/product/b12401933?utm_src=pdf-body
https://www.benchchem.com/product/b12401933?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/30821959/
https://pubmed.ncbi.nlm.nih.gov/30821959/
https://en.wikipedia.org/wiki/BMS-466442
https://www.medchemexpress.com/bms-466442.html
https://www.caymanchem.com/product/42075/bms-466442
https://www.benchchem.com/product/b12401933#preclinical-studies-of-bms-466442
https://www.benchchem.com/product/b12401933#preclinical-studies-of-bms-466442
https://www.benchchem.com/product/b12401933#preclinical-studies-of-bms-466442
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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